5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride
Overview
Description
“5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
The chemical reactions of “5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” would depend on its specific structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to undergo reactions such as halogenation, oxidation, and nucleophilic substitution .
Scientific Research Applications
Chemical Synthesis and Complex Formation
5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride is used in chemical syntheses, particularly in the formation of new compounds and complexes. For example, Hayvalı et al. (2003) synthesized new crown ethers by condensing 4'-formyl-5'-hydroxybenzo-15-crown-5 with various aminopyridines, including 2-amino-4-methylpyridine. These crown compounds formed crystalline complexes with sodium perchlorate and displayed interesting tautomeric equilibria in different media, highlighting the compound's versatility in chemical reactions (Hayvalı et al., 2003).
Reactions with Secondary Amines
Konopíková et al. (1996) described the reactions of similar chloromethyl compounds with secondary amines. Their work highlights the versatility of chloromethyl derivatives in creating a variety of substituted compounds, demonstrating the compound's utility in organic synthesis and the potential for producing new chemical entities (Konopíková et al., 1996).
Diazotisation Studies
The behavior of similar compounds in diazotisation reactions has been studied by Kalatzis and Mastrokalos (1977). Their research provides insights into the interaction of nitrous acid with various substituted aminopyridines, including 2-amino-5-methylpyridine, underlining the significance of such compounds in understanding chemical reaction mechanisms (Kalatzis & Mastrokalos, 1977).
Photodimerization Studies
Taylor and Kan (1963) investigated the photodimerization of 2-aminopyridines, including 2-amino-5-chloropyridine, under ultraviolet irradiation. Their findings offer valuable insights into the photochemical behavior of these compounds, which could have implications in materials science and photochemistry (Taylor & Kan, 1963).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-2-methylpyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-7(9)6(3-8)4-10-5;/h2,4H,3H2,1H3,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVFQKDOVNHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride | |
CAS RN |
1186195-03-8 | |
Record name | 4-Pyridinamine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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